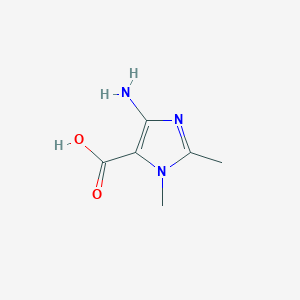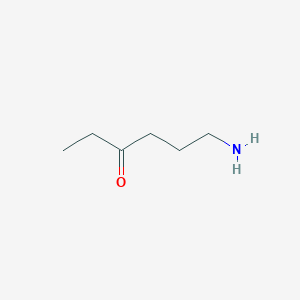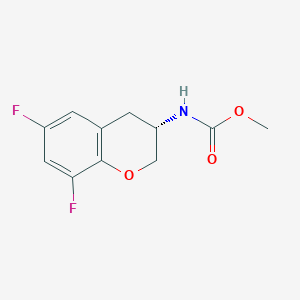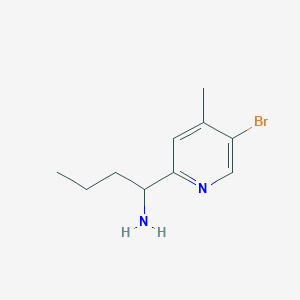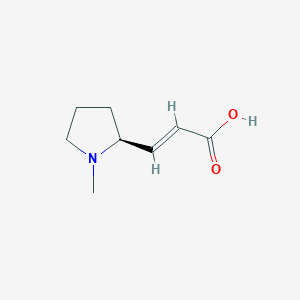
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines to form pyrrolidine derivatives, which are then functionalized to introduce the acrylic acid group . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid include pyrrolidin-2-ones and other pyrrolidine derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an acrylic acid moiety
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
(E)-3-[(2S)-1-methylpyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1 |
InChI 键 |
KKGNNTRMDRNYDJ-KPJROHGDSA-N |
手性 SMILES |
CN1CCC[C@H]1/C=C/C(=O)O |
规范 SMILES |
CN1CCCC1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


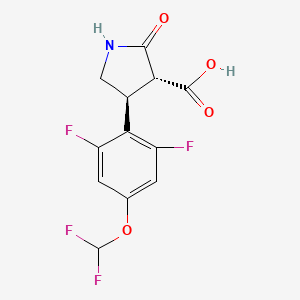
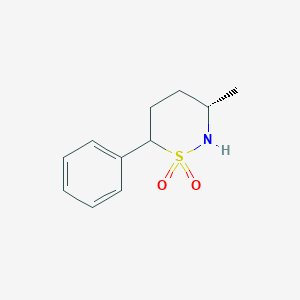

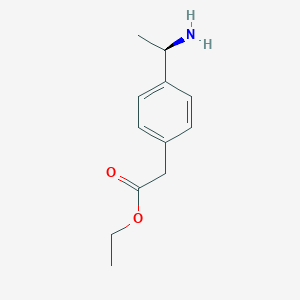
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
